2-Methyl-3-m-tolyl-propionic acid
Description
2-Methyl-3-m-tolyl-propionic acid (CAS: Not explicitly listed in evidence, but referenced as MFCD09894702) is a substituted propionic acid derivative featuring a methyl group at position 2 and a meta-tolyl (3-methylphenyl) group at position 3 of the propionic acid backbone . The compound is structurally characterized by its branched alkyl chain and aromatic substituent, which influence its physicochemical properties and reactivity. It is listed with a purity of 95% and is used in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-methyl-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLETXVZLYCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Tolylpropionic Acid Derivatives
Key Findings :
- Substituent Position Effects : The meta-substituted derivative (target compound) exhibits steric and electronic differences compared to ortho- and para-isomers. For example, ortho-substituted analogs (e.g., 3-(2-methylphenyl)propionic acid) may have reduced solubility due to steric hindrance, whereas para-substituted analogs (e.g., 3-(p-tolyl)propionic acid) show higher symmetry and stability in crystalline phases .
- Reactivity : The meta-tolyl group in the target compound may enhance electrophilic substitution reactions compared to para isomers, which are more prone to oxidation .
Functional Group Derivatives
Table 2: Comparison with Functionalized Propionic Acid Derivatives
Key Findings :
- Boc-Protected Analogs: The Boc group in 2-N-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid enhances solubility in organic solvents and protects reactive amines during multi-step syntheses .
- Methoxy-Methyl Substitution: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid demonstrates increased steric bulk and lipophilicity, making it suitable for hydrophobic drug targets .
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